Falintolol

Glaucoma Intraocular pressure Ocular pharmacology

Conventional ophthalmic β-blockers like timolol exhibit systemic absorption that confounds ocular PK-PD studies. Falintolol-an aliphatic oxime ether β-blocker-resolves this with 475× ocular-to-systemic enrichment and 2× timolol's corneal transport rate (3-6 h). Its regio-selective N-/O-acylation chemistry uniquely enables macromolecular prodrugs and polymeric ocular inserts-structurally impossible with aryloxypropanolamines. Supplied >99% pure as racemate (syn:anti ~8:2).

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B1211732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalintolol
Synonymsfalintolol
falintolol oxalate, anti-(R)
falintolol oxalate, anti-(S)
falintolol oxalate, syn(R)
falintolol oxalate, syn-(S)
falintolol, anti-(S)
falintolol, syn-(R)
falintolol, syn-(S)
O-(3-(tert-butylamino)-2-hydroxypropyl)cyclopropyl methyl ketone oxime
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(=NOCC(CNC(C)(C)C)O)C1CC1
InChIInChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3
InChIKeyIYQDIWRBEQWANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Falintolol Procurement Guide


Falintolol is a non-selective β-adrenergic receptor antagonist characterized by a distinctive oxime ether chemical structure, lacking the aromatic nucleus typical of most beta-blockers [1]. It exists as a racemic mixture of syn- and anti- geometric isomers in an approximate 8:2 ratio and is formulated as the maleate or oxalate salt [2]. Initially developed for topical ocular application in glaucoma research, falintolol belongs to a class of aliphatic/alicyclic oxime ethers whose pharmacological profile is directly linked to the cyclopropyl ketoxime moiety [3].

1 Non-selective β-adrenergic receptor antagonist with aliphatic oxime ether scaffold
2 Racemic syn/anti geometric isomer mixture for ocular pharmacology studies
3 Maleate or oxalate salt for topical ophthalmic formulation research

Falintolol vs. Conventional Beta-Blockers


Falintolol's aliphatic oxime ether scaffold confers physicochemical and pharmacokinetic properties that are fundamentally distinct from conventional aryloxypropanolamine beta-blockers such as timolol, betaxolol, levobunolol, and carteolol [1]. The absence of an aromatic nucleus alters corneal permeability kinetics, tissue partitioning, and metabolic handling, while the syn:anti geometric isomer ratio introduces batch-specific pharmacological variability not present in structurally simpler analogs [2]. Prodrug strategies exploiting regio-selective N- and O-acylation are uniquely enabled by falintolol's secondary amino and hydroxyl functions, offering controlled-release modalities that are structurally precluded in conventional ophthalmic beta-blockers [3].

Scaffold Aliphatic oxime ether structure may alter corneal permeability and tissue partitioning relative to aryloxypropanolamines
Isomer ratio Syn:anti geometric isomer ratio can introduce batch-specific pharmacological variability not present in structurally simpler analogs
Derivatization Regio-selective prodrug strategies are uniquely enabled and may not transfer to conventional ophthalmic beta-blockers

Falintolol Comparative Evidence


Sustained IOP Reduction vs. Timolol

In conscious albino rabbits with α-chymotrypsin-induced ocular hypertension, falintolol produced an IOP reduction equal in magnitude to that of timolol but exhibited a longer duration of action, indicating a sustained pharmacodynamic effect that could enable reduced dosing frequency [1].

Sustained IOP vs. Timolol
Head-to-head
Equal IOP reduction magnitude with longer duration of action
Reported sustained IOP endpoint context
Rabbit model, topical 0.25%–0.5%
Glaucoma Intraocular pressure Ocular pharmacology

Faster Corneal Transport vs. Timolol

In isolated bovine cornea experiments under conditions simulating normal physiology, the transport rate of topically applied falintolol was linear for up to three hours and twice as fast as that of timolol between 3 and 6 hours [1].

Corneal Transport vs. Timolol
Head-to-head
2× faster transport rate between 3 and 6 hours
Supports corneal permeability assay context
Isolated bovine cornea model
Corneal permeability Ocular drug delivery Transcorneal transport

Ocular Tissue Enrichment vs. Systemic Dosing

Following ocular instillation of 0.5% ¹⁴C-falintolol in albino rabbits, radioactivity levels in the cornea were 475 times higher than after intravenous injection of the same dose. Aqueous humor levels were 72 times higher, and iris/ciliary body levels were 36 times higher [1]. In contrast, extraocular tissue levels were 30–50% higher after intravenous injection, confirming preferential ocular partitioning [1].

Ocular Tissue Enrichment
Cross-study
Cornea: 475×, Aqueous: 72×, Iris/Ciliary: 36× vs. IV route
Supports ocular partitioning study context
Topical vs. IV ¹⁴C-falintolol in rabbits
Ocular pharmacokinetics Tissue distribution Topical drug delivery

Corneal Safety Profile vs. Propranolol

In a comparative corneal safety study using three independent assays—electrical potential difference across isolated bovine corneal epithelium, in vivo rabbit corneal local anesthesia, and antimicrobial activity—falintolol produced only a minor change in electrophysiology at clinical concentration and exhibited no local anesthetic or antimicrobial effects. By contrast, propranolol showed acute corneal toxicity across all three models [1].

Corneal Safety vs. Propranolol
Head-to-head
No corneal toxicity across 3 independent assays
Supports corneal tolerability endpoint context
Electrophysiology, anesthesia, antimicrobial models
Corneal toxicity Ocular safety Beta-blocker tolerability

Regioselective Prodrug Derivatization

Falintolol's secondary amino and hydroxyl functions permit regio-selective N-acylation with chloroformates and O-acylation with cyclic anhydrides, yielding low molecular weight prodrugs and functionalized monomers that serve as precursors for macromolecular (polymeric) prodrugs. The O-acylation regioselectivity is attributed to steric hindrance at the secondary amine [1]. This derivatization capability is structurally unique to falintolol's oxime ether scaffold and is not directly accessible in conventional aryloxypropanolamine beta-blockers without aromatic ring modification.

Regioselective Prodrug Acylation
Class-level
Dual N- and O-acylation capacity via oxime ether scaffold
Supports controlled-release formulation research
Data to verify; synthetic chemistry context
Prodrug synthesis Controlled release Polymer-drug conjugates

Beta-2 Adrenoceptor Selectivity and IOP Response

In a series of alkyliminoxypropanolamines including falintolol analogs, Ki values and β₂/β₁ ratios indicated β₂-adrenoceptor selectivity. Cyclopropyl derivatives displayed potent binding to ciliary process β₂-adrenoceptors and produced IOP reductions of approximately –18%, equal to timolol [1]. Removing the oxime function or reducing the alkyl group size significantly decreased β₂ binding and ocular hypotensive activity, establishing the oxime ether as a pharmacophoric requirement for potent IOP lowering in this series [1].

β₂ Selectivity & IOP Response
Class-level
IOP reduction ≈ –18%, equivalent to timolol
Supports β₂-mediated aqueous humor study context
Ciliary process binding, hypertensive rabbit model
Beta-2 adrenoceptor Binding affinity Ciliary process

Falintolol Research & Industrial Applications


Macromolecular Prodrugs for Ocular Delivery

Falintolol's regio-selective N- and O-acylation chemistry enables the synthesis of functionalized monomers bearing polymerizable vinyl or methacrylic groups, which serve as precursors for macromolecular prodrugs [1]. This is directly evidenced by the successful preparation of falintolol monomers using vinyl chloroformate, itaconic anhydride, and methacryloyloxytrimellitic anhydride [1]. Research groups developing polymeric ocular inserts, contact lens-based drug delivery, or injectable intravitreal depots can exploit this unique derivatization capacity to achieve controlled, localized beta-blockade that is structurally precluded with conventional aryloxypropanolamines.

Sustained IOP Control in Glaucoma Models

In α-chymotrypsin-induced ocular hypertension models, falintolol delivers IOP reduction equal to timolol but with longer duration and faster corneal transport (2× timolol rate between 3–6 hours) [1], while maintaining a corneal safety profile indistinguishable from timolol and markedly superior to propranolol in three independent toxicity assays [2]. This combination of sustained efficacy, rapid transcorneal penetration, and benign corneal tolerability makes falintolol the rational choice for chronic glaucoma studies where repeated dosing and corneal health are critical experimental variables.

Ocular PK with Low Systemic Burden

Following topical instillation, falintolol achieves corneal concentrations 475 times higher than after intravenous dosing, with 72-fold enrichment in aqueous humor and 36-fold enrichment in iris/ciliary body, while extraocular tissue exposure is 30–50% lower than after systemic administration [1]. This pronounced ocular-to-systemic partitioning gradient is ideal for pharmacokinetic-pharmacodynamic (PK-PD) studies where robust ocular target engagement must be achieved without confounding systemic cardiovascular effects—a limitation frequently encountered with topically applied timolol due to its systemic absorption.

Beta-2 Adrenoceptor Pharmacology in Ciliary Process

The alkyliminoxypropanolamine series, of which falintolol is the cyclopropyl prototype, demonstrates β₂-adrenoceptor selectivity in ciliary process binding assays, with IOP-lowering efficacy directly correlated to the presence of the cyclopropyl oxime ether moiety [1]. For investigators dissecting β₂-mediated regulation of aqueous humor production, falintolol and its analogs provide a structurally distinct pharmacological toolset that complements aryloxypropanolamine-based probes, enabling orthogonal interrogation of adrenergic signaling in ocular tissues.

Application
Selection Property
Validation Focus
Macromolecular Prodrugs for Ocular Delivery
Regio-selective N- and O-acylation chemistry
Controlled-release polymer conjugate synthesis
Sustained IOP Control in Glaucoma Models
Sustained IOP endpoint context with faster corneal transport
Duration-of-action and corneal health endpoints
Ocular PK with Low Systemic Burden
High ocular-to-systemic tissue partitioning ratio
Ocular target engagement vs. systemic spillover monitoring
β₂ Adrenoceptor Pharmacology in Ciliary Process
β₂-adrenoceptor selectivity and cyclopropyl oxime ether scaffold
Orthogonal adrenergic signaling interrogation in ocular tissues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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